N-homocysteine thiolactonyl retinamide N-homocysteine thiolactonyl retinamide
Brand Name: Vulcanchem
CAS No.: 105918-76-1
VCID: VC0012442
InChI: InChI=1S/C24H33NO2S/c1-17(11-12-20-19(3)10-7-14-24(20,4)5)8-6-9-18(2)16-22(26)25-21-13-15-28-23(21)27/h6,8-9,11-12,16,21H,7,10,13-15H2,1-5H3,(H,25,26)/b9-6+,12-11+,17-8+,18-16+
SMILES: CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C
Molecular Formula: C24H33NO2S
Molecular Weight: 399.6 g/mol

N-homocysteine thiolactonyl retinamide

CAS No.: 105918-76-1

Main Products

VCID: VC0012442

Molecular Formula: C24H33NO2S

Molecular Weight: 399.6 g/mol

N-homocysteine thiolactonyl retinamide - 105918-76-1

CAS No. 105918-76-1
Product Name N-homocysteine thiolactonyl retinamide
Molecular Formula C24H33NO2S
Molecular Weight 399.6 g/mol
IUPAC Name (2E,4E,6E,8E)-3,7-dimethyl-N-(2-oxothiolan-3-yl)-9-(2,6,6-trimethylcyclohexen-1-yl)nona-2,4,6,8-tetraenamide
Standard InChI InChI=1S/C24H33NO2S/c1-17(11-12-20-19(3)10-7-14-24(20,4)5)8-6-9-18(2)16-22(26)25-21-13-15-28-23(21)27/h6,8-9,11-12,16,21H,7,10,13-15H2,1-5H3,(H,25,26)/b9-6+,12-11+,17-8+,18-16+
Standard InChIKey ZFLMWSDRGYCDJF-LYKFAKFTSA-N
Isomeric SMILES CC1=C(C(CCC1)(C)C)/C=C/C(=C/C=C/C(=C/C(=O)NC2CCSC2=O)/C)/C
SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C
Canonical SMILES CC1=C(C(CCC1)(C)C)C=CC(=CC=CC(=CC(=O)NC2CCSC2=O)C)C
Synonyms N-homocysteine thiolactonyl retinamide
NHCTR
thioretinamide
PubChem Compound 6505314
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator